![molecular formula C16H18ClN3O2S B270820 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)
3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that belongs to the pyridazine family and has a molecular weight of 421.93 g/mol. In
Mécanisme D'action
The mechanism of action of 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine involves its binding to the ATP-binding site of CK2. This binding inhibits the activity of the enzyme and prevents it from phosphorylating its substrates. This, in turn, leads to a disruption of cellular processes that rely on CK2 activity, such as cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine are primarily related to its inhibition of CK2. Inhibition of CK2 has been shown to have antitumor activity, and 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo. In addition, inhibition of CK2 has been shown to have anti-inflammatory effects, and 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine in lab experiments is its specificity for CK2. This allows researchers to study the effects of CK2 inhibition without affecting other cellular processes. However, one limitation of using 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental setups.
Orientations Futures
There are several potential future directions for research involving 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a tool for studying the role of CK2 in cellular processes. Future research may focus on developing more potent and selective CK2 inhibitors based on the structure of 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine.
Méthodes De Synthèse
The synthesis of 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine involves the reaction of 4-ethyl-3-(pyrrolidin-1-ylsulfonyl)aniline with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction proceeds through an SNAr mechanism, and the product is obtained in good yield after purification by column chromatography.
Applications De Recherche Scientifique
3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine has several potential applications in scientific research. It has been studied as a potential inhibitor of protein kinase CK2, which is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have antitumor activity, and 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine has been shown to inhibit CK2 activity in vitro and in vivo.
Propriétés
Nom du produit |
3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine |
|---|---|
Formule moléculaire |
C16H18ClN3O2S |
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
3-chloro-6-(4-ethyl-3-pyrrolidin-1-ylsulfonylphenyl)pyridazine |
InChI |
InChI=1S/C16H18ClN3O2S/c1-2-12-5-6-13(14-7-8-16(17)19-18-14)11-15(12)23(21,22)20-9-3-4-10-20/h5-8,11H,2-4,9-10H2,1H3 |
Clé InChI |
QLLCEEYMESACSM-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
SMILES canonique |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B270740.png)

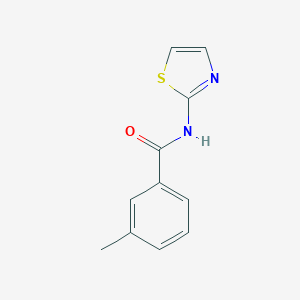
![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
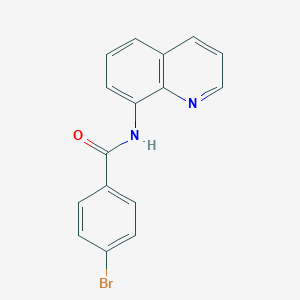
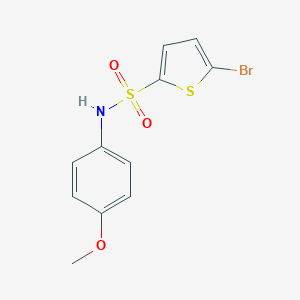
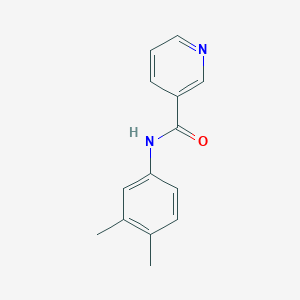
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
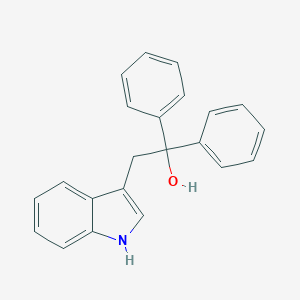
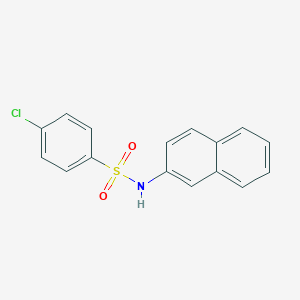
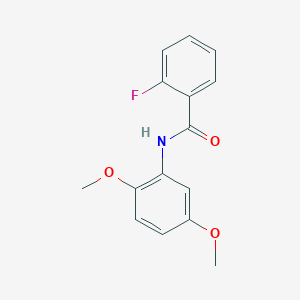

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)